1-(2,4-Dimethoxyphenyl)-3-(2-ethylphenyl)urea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-(2-ethylphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two aromatic rings, one substituted with methoxy groups at the 2 and 4 positions, and the other with an ethyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2-ethylphenyl)urea typically involves the reaction of 2,4-dimethoxyaniline with 2-ethylphenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction proceeds via the formation of a urea linkage between the amine group of 2,4-dimethoxyaniline and the isocyanate group of 2-ethylphenyl isocyanate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under suitable conditions.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic rings and corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-(2-ethylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The methoxy and ethyl groups play a crucial role in determining the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-phenylurea: Lacks the ethyl group, which may affect its chemical and biological properties.
1-(2-Methoxyphenyl)-3-(2-ethylphenyl)urea: Contains only one methoxy group, potentially altering its reactivity and interactions.
1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)urea: The position of the ethyl group is different, which can influence its steric and electronic effects.
Uniqueness
1-(2,4-Dimethoxyphenyl)-3-(2-ethylphenyl)urea is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-ethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-12-7-5-6-8-14(12)18-17(20)19-15-10-9-13(21-2)11-16(15)22-3/h5-11H,4H2,1-3H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPNCUUWOWMCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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